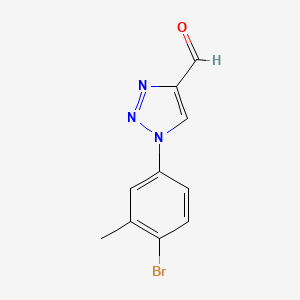

1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c1-7-4-9(2-3-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWJRTAUZXBJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the triazole class of heterocyclic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and enzyme inhibition properties.

- Molecular Formula : C10H8BrN3O

- Molecular Weight : 266.09 g/mol

- CAS Number : 1492563-87-7

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

- Mechanism of Action : Triazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, compounds exhibiting structural similarity have shown significant apoptosis-inducing activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

2. Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The biological evaluation of related triazole compounds indicates promising antibacterial and antifungal activities.

- Study Findings : In vitro studies demonstrated that certain triazoles inhibited the growth of various bacterial strains and fungi. For example, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

3. Enzyme Inhibition

Enzyme inhibition studies reveal that triazoles can act as inhibitors of cholinesterase enzymes, which are crucial for neurotransmission.

- Kinetic Studies : Compounds similar to this compound demonstrated noncompetitive inhibition against acetylcholinesterase (AChE) and competitive inhibition against butyrylcholinesterase (BChE) . This suggests potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated.

Case Study 1: Anticancer Evaluation

A study synthesized various triazole derivatives and evaluated their cytotoxic effects on human breast cancer cells. The results indicated that specific derivatives caused significant cell death and morphological changes at micromolar concentrations, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of triazole compounds against clinical isolates of bacteria and fungi. The study found that a subset of these compounds exhibited strong antibacterial properties comparable to standard antibiotics .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Anticancer Properties

Another promising application is in cancer therapy. The compound has shown cytotoxic effects against several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this triazole compound displayed potent activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway. This highlights its potential as a lead compound for anticancer drug development.

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of functional polymers. Its ability to undergo click chemistry reactions allows for the creation of polymer networks with tailored properties. For example, researchers have successfully incorporated this compound into polyurethanes to enhance their thermal stability and mechanical strength.

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Agricultural Chemistry

Pesticide Development

The compound has also been explored for its potential as a pesticide. Its structural similarity to known agrochemicals suggests that it may act as a fungicide or herbicide. Preliminary studies indicate that formulations containing this triazole derivative exhibit effective control over fungal pathogens in crops such as wheat and corn.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at concentrations of 10 µM). The mechanism was identified as mitochondrial-mediated apoptosis.

Preparation Methods

Step 1: Synthesis of 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole

- The 1,2,3-triazole ring can be synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and an alkyne.

- The 4-bromo-3-methylphenyl substituent is introduced either by starting from a suitably substituted azide or alkyne precursor.

- Alternatively, N-arylation of 1H-1,2,3-triazole with 4-bromo-3-methylphenyl halides under copper catalysis can be employed.

Step 2: Lithiation and Carboxylation at the 4-Position of the Triazole

- Directed lithiation of the triazole ring at the 4-position is performed using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (e.g., -78 °C) in anhydrous tetrahydrofuran (THF).

- Carbon dioxide (dry ice) is then introduced to the reaction mixture to carboxylate the lithiated intermediate, yielding the corresponding 4-carboxylic acid derivative.

Step 3: Conversion of Carboxylic Acid to Carbaldehyde

- The 4-carboxylic acid is converted to the corresponding aldehyde via reduction or selective functional group transformation.

- Common methods include:

- Reduction of the acid to an alcohol followed by oxidation to the aldehyde.

- Direct reduction using reagents like diisobutylaluminum hydride (DIBAL-H) under controlled conditions.

- Alternatively, conversion to an acid chloride followed by Rosenmund reduction.

Example from Related Patent (Adapted Methodology)

A patent describing a related triazole derivative preparation provides a multi-step synthesis that can be adapted for this compound:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | N-alkylation or N-arylation of triazole | Mix triazole, base (e.g., KOH), ethanol; add aryl halide slowly; reflux | 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole |

| 2 | Lithiation at C-4 of triazole | Dissolve triazole derivative in THF, cool to -78 °C, add LDA or n-BuLi | Lithiated intermediate at C-4 |

| 3 | Carboxylation | Bubble CO2 gas into reaction mixture at low temperature | 4-carboxylic acid derivative |

| 4 | Esterification or acid chloride formation | React with thionyl chloride or methanol | Ester or acid chloride intermediate |

| 5 | Reduction to aldehyde | Use DIBAL-H or similar reducing agent | This compound |

This approach ensures regioselective functionalization at the 4-position of the triazole ring while maintaining the bromine and methyl substituents on the phenyl ring intact.

Comparative Data Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Arylation | 1,2,3-triazole, 4-bromo-3-methylphenyl bromide, Cu catalyst | RT to reflux | 6-24 h | 65-85 | Copper-catalyzed azide-alkyne cycloaddition or N-arylation |

| Lithiation | LDA or n-BuLi in THF | -78 °C | 1-2 h | Quantitative | Strict anhydrous, inert atmosphere required |

| Carboxylation | CO2 gas bubbling | -78 to 0 °C | 1-2 h | 70-90 | Efficient trapping of lithiated intermediate |

| Esterification/Acid chloride | SOCl2 or MeOH | 0 to reflux | 1-3 h | 75-90 | Intermediate for reduction step |

| Reduction to aldehyde | DIBAL-H in toluene or THF | -78 to 0 °C | 1-2 h | 60-80 | Controlled reduction to avoid over-reduction |

Research Findings and Considerations

- The lithiation and carboxylation steps are critical for regioselectivity and yield. Low temperatures and dry solvents are essential to prevent side reactions.

- The presence of the bromine atom on the phenyl ring allows for further functionalization if desired, such as Suzuki coupling.

- The methyl substituent on the phenyl ring influences electronic properties and can affect the reactivity of the triazole ring.

- The aldehyde group on the triazole ring is reactive and can be used for subsequent derivatization, including Schiff base formation or further oxidation.

- Alternative methods such as direct formylation using Vilsmeier-Haack conditions on the triazole ring are less common due to regioselectivity challenges.

Q & A

Q. What are the key synthetic routes for 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but has low aqueous solubility. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Stability tests suggest <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the bromo-methylphenyl substituent influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing bromo group and electron-donating methyl group create a push-pull effect, polarizing the triazole ring. DFT calculations (B3LYP/6-31G*) on analogous structures show a dipole moment of ~4.5 D, enhancing electrophilic substitution at the aldehyde position .

Q. What strategies address low solubility in biological assays?

Q. How can structural modifications enhance anticancer activity?

- Methodological Answer : Derivative libraries can be generated by:

- Replacing the aldehyde with hydrazone or oxime groups to improve bioavailability .

- Introducing electron-deficient aryl groups (e.g., nitro or trifluoromethyl) to enhance DNA intercalation .

- Biological Data : Analogues show IC₅₀ values of 2–10 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Q. What crystallographic data are available for structure-activity relationship (SAR) studies?

- Methodological Answer : X-ray structures (e.g., CCDC 862328) reveal planar triazole rings with dihedral angles of 5–10° relative to the phenyl ring. This conformation facilitates π-π stacking with biological targets like kinase enzymes .

Q. How do conflicting bioactivity results arise in enzyme inhibition assays?

- Methodological Answer : Contradictions may stem from:

- Assay conditions (e.g., pH-dependent aldehyde reactivity in PBS vs. HEPES buffers).

- Enzyme isoform specificity (e.g., selective inhibition of HDAC6 over HDAC1 at IC₅₀ = 3.2 µM vs. >50 µM) .

- Redox interference from residual Cu(I) catalysts in crude reaction mixtures .

Q. What computational tools predict binding modes with therapeutic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins like carbonic anhydrase IX. Key interactions include:

- Aldehyde hydrogen bonding with Thr199.

- Bromophenyl van der Waals contacts with hydrophobic pockets .

Q. How can regioselectivity challenges in triazole synthesis be mitigated?

- Methodological Answer :

Use directing groups (e.g., ortho-methyl on phenyl rings) to favor 1,4-disubstituted triazoles. Microwave-assisted synthesis (100°C, 20 min) improves regioselectivity to >95% in CuAAC reactions .

Key Considerations for Researchers

- Contradictions in Data : Variations in bioactivity may reflect differences in cell lines, assay protocols, or compound purity. Always validate purity via HPLC (>95%) before biological testing .

- Advanced Applications : Explore photophysical properties (e.g., fluorescence quenching) for sensor development, leveraging the triazole’s electron-deficient nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.